![molecular formula C17H15NO2S B14415722 Ethyl [(acridin-9-yl)sulfanyl]acetate CAS No. 85842-65-5](/img/structure/B14415722.png)
Ethyl [(acridin-9-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(acridin-9-yl)sulfanyl]acetate is a compound that features an acridine moiety, which is known for its significant biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(acridin-9-yl)sulfanyl]acetate typically involves the reaction of acridine derivatives with ethyl bromoacetate in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3). The reaction proceeds through a nucleophilic substitution mechanism where the sulfanyl group of the acridine derivative attacks the ethyl bromoacetate, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [(acridin-9-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Ethyl [(acridin-9-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit the replication of cancer cells.
Mecanismo De Acción
The primary mechanism of action for ethyl [(acridin-9-yl)sulfanyl]acetate involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
9-Aminoacridine: Another acridine derivative known for its DNA intercalating properties.
Amsacrine: A clinically used anti-cancer drug that also intercalates with DNA.
Methyl (2E)-3-(acridin-9-yl)-prop-2-enoate: Similar in structure and function, used in DNA binding studies.
Uniqueness
Ethyl [(acridin-9-yl)sulfanyl]acetate is unique due to its specific sulfanyl and ester functional groups, which may confer distinct chemical reactivity and biological activity compared to other acridine derivatives. Its potential for further functionalization makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
85842-65-5 |
|---|---|
Fórmula molecular |
C17H15NO2S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
ethyl 2-acridin-9-ylsulfanylacetate |
InChI |
InChI=1S/C17H15NO2S/c1-2-20-16(19)11-21-17-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)17/h3-10H,2,11H2,1H3 |
Clave InChI |
QWZRGYOGNKBHDD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


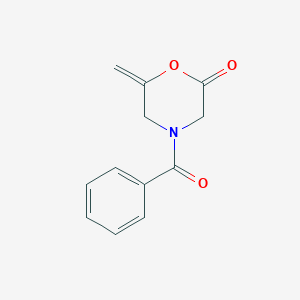
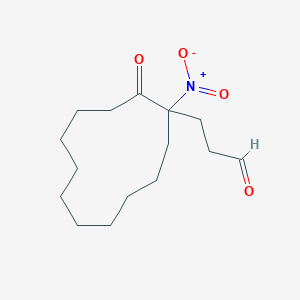
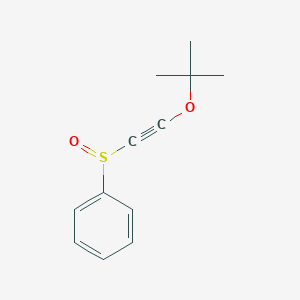
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)


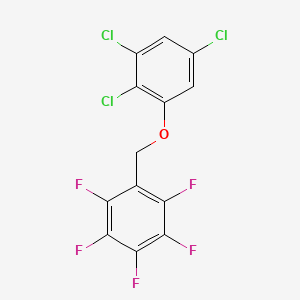
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)
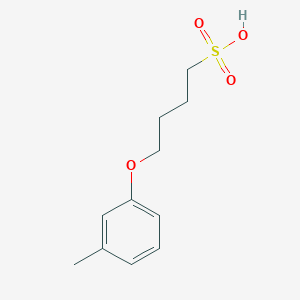
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)

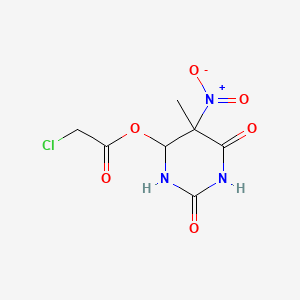
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
